methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate
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Overview
Description
Methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. The compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate typically involves multiple steps, including nitration, chlorination, and esterification reactions. One common synthetic route starts with the nitration of a suitable benzoxadiazole precursor, followed by chlorination to introduce the chlorine atom. The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The benzoxadiazole ring can also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate can be compared with other similar compounds, such as:
Methyl 4-chloro-2-nitrobenzoate: This compound has a similar structure but lacks the benzoxadiazole ring, which affects its reactivity and applications.
4-Chloro-7-nitrobenzofurazan: This compound is structurally similar but has different functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O5/c1-23-14(20)7-2-4-8(5-3-7)16-10-6-9(15)11-12(18-24-17-11)13(10)19(21)22/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTSIGIOESLVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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